3-METHYL-6-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE
Description
3-METHYL-6-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Properties
IUPAC Name |
3-methyl-6-phenyl-2,5,6,7-tetrahydroindazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-9-14-12(16-15-9)7-11(8-13(14)17)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTNVMBGBSOLFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)CC(CC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-METHYL-6-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminoisoxazole with arylglyoxals, followed by cyclization to form the indazole ring . Industrial production methods often employ transition metal-catalyzed reactions to enhance yield and selectivity .
Chemical Reactions Analysis
3-METHYL-6-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert it into its reduced forms using reducing agents such as sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-METHYL-6-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-METHYL-6-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and pathways, leading to its observed biological effects. For example, it may inhibit cyclo-oxygenase-2 (COX-2), reducing inflammation .
Comparison with Similar Compounds
Similar compounds to 3-METHYL-6-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE include other indazole derivatives such as:
3-Phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole: Known for its anti-inflammatory activity.
2-Benzyl-3-phenylamino-4,5-dihydro-2H-benz[g]indazole: Exhibits good antinociceptive activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
